molecular formula C9H13N3 B1289431 4-(Piperidin-4-yl)pyrimidine CAS No. 954220-47-4

4-(Piperidin-4-yl)pyrimidine

Cat. No.: B1289431
CAS No.: 954220-47-4
M. Wt: 163.22 g/mol
InChI Key: NXWUMAKDYWLFIS-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yl)pyrimidine is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been found to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in changes in the activity of PKB, thereby affecting the intracellular signaling pathways it regulates .

Biochemical Pathways

The compound affects the Phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .

Action Environment

For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Piperidin-4-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 4-(Piperidin-4-yl)pyridine
  • 4-(Piperidin-4-yl)quinoline
  • 4-(Piperidin-4-yl)benzene

Comparison: 4-(Piperidin-4-yl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties compared to pyridine, quinoline, or benzene derivatives. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

4-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUMAKDYWLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591506
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-47-4
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 4-(Piperidin-4-yl)pyrimidine scaffold in these derivatives?

A2: While the abstract [] doesn't delve into the specific structure-activity relationship (SAR) of the this compound scaffold, it's likely a crucial component for target binding and activity. Modifications to this scaffold could potentially alter the physicochemical properties of the molecule, influencing its solubility, bioavailability, and ultimately its efficacy. Further research exploring SAR would be beneficial in understanding the impact of structural changes on the compound's activity.

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